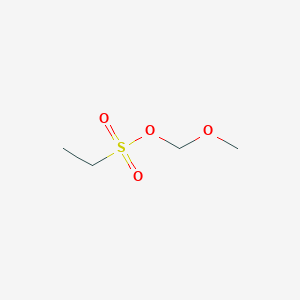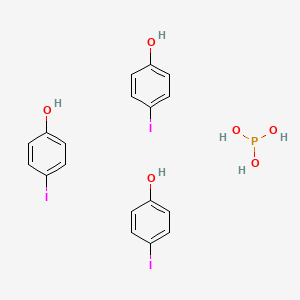
4-Iodophenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodophenol: is an aromatic organic compound with the chemical formula C6H5IO. It is one of three monoiodophenols and is characterized by an iodine atom attached to the para position of the phenol ring. This compound is a colorless solid and is known for its use in various chemical reactions and applications .
Phosphorous acid: (H3PO3) is a phosphorus oxoacid and a reducing agent. It is commonly used in the preparation of phosphonates and other phosphorus-containing compounds. Phosphorous acid is characterized by its ability to donate hydrogen atoms and participate in redox reactions .
Preparation Methods
4-Iodophenol: can be synthesized through several methods:
Electrophilic Aromatic Substitution: This method involves the iodination of phenol using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2).
Diazonium Salt Method: This method involves the diazotization of 4-aminophenol followed by substitution with iodine.
Phosphorous acid: can be prepared through the hydrolysis of phosphorus trichloride (PCl3) with water. The reaction is exothermic and produces phosphorous acid and hydrochloric acid (HCl) as by-products .
Chemical Reactions Analysis
4-Iodophenol: undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in 4-iodophenol can be replaced by other groups through coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. .
Oxidation and Reduction: 4-Iodophenol can undergo oxidation to form iodinated quinones or reduction to form hydroxyiodobenzenes.
Phosphorous acid: participates in redox reactions, where it acts as a reducing agent. It can reduce metal ions and other oxidizing agents, forming phosphates and other phosphorus-containing compounds .
Scientific Research Applications
4-Iodophenol: has several scientific research applications:
Chemiluminescence Imaging: It is used in chemiluminescence assays to detect cancer cells and other biological targets.
Synthesis of Agonists: 4-Iodophenol is used in the synthesis of agonists for the estrogen β receptor, which are important in studying hormone-related diseases and developing therapeutic agents.
Industrial Applications: It is used in the production of pharmaceutical intermediates, antiseptics, disinfectants, and polarizing films for liquid crystal displays (LCDs).
Phosphorous acid: is used in various applications, including:
Agriculture: It is used as a fungicide and fertilizer additive to enhance plant growth and protect against diseases.
Chemical Synthesis: Phosphorous acid is used in the synthesis of phosphonates, which are important intermediates in the production of herbicides, flame retardants, and other industrial chemicals.
Mechanism of Action
4-Iodophenol: exerts its effects through its ability to participate in electrophilic aromatic substitution reactions. The iodine atom in the para position of the phenol ring makes it highly reactive towards nucleophiles, allowing it to form various derivatives and conjugates .
Phosphorous acid: acts as a reducing agent by donating hydrogen atoms in redox reactions. It reduces metal ions and other oxidizing agents, forming phosphates and other phosphorus-containing compounds. The mechanism involves the transfer of electrons from phosphorous acid to the oxidizing agent, resulting in the formation of reduced products .
Comparison with Similar Compounds
4-Iodophenol: can be compared with other halophenols such as 4-fluorophenol, 4-chlorophenol, and 4-bromophenol. While all these compounds have similar structures, the presence of different halogen atoms affects their reactivity and applications. For example, 4-iodophenol is more reactive in coupling reactions compared to 4-fluorophenol due to the larger size and lower electronegativity of the iodine atom .
Phosphorous acid: can be compared with phosphoric acid (H3PO4) and hypophosphorous acid (H3PO2). While all these acids contain phosphorus, their oxidation states and reactivity differ. Phosphorous acid is a stronger reducing agent compared to phosphoric acid, making it more suitable for redox reactions .
Properties
CAS No. |
517918-94-4 |
|---|---|
Molecular Formula |
C18H18I3O6P |
Molecular Weight |
742.0 g/mol |
IUPAC Name |
4-iodophenol;phosphorous acid |
InChI |
InChI=1S/3C6H5IO.H3O3P/c3*7-5-1-3-6(8)4-2-5;1-4(2)3/h3*1-4,8H;1-3H |
InChI Key |
SXYHFWJXQHZQPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)I.C1=CC(=CC=C1O)I.C1=CC(=CC=C1O)I.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


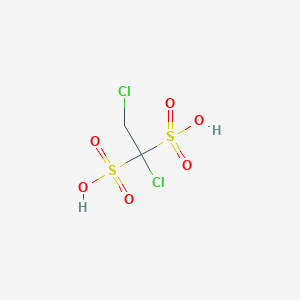
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)
![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
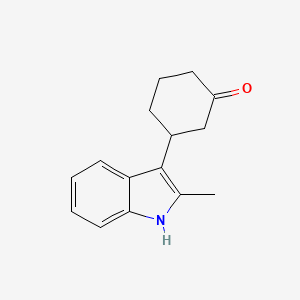
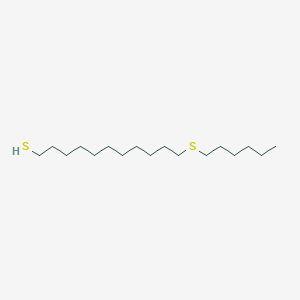


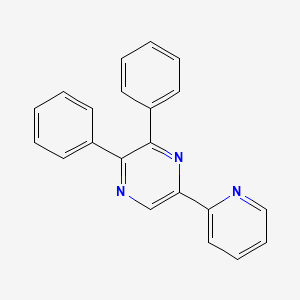

![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
